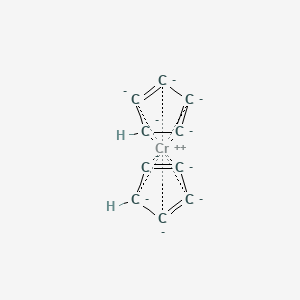
chromium(2+);cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(2+);cyclopenta-1,3-diene is an organometallic compound that features a chromium ion in the +2 oxidation state coordinated to a cyclopenta-1,3-diene ligand This compound is part of a broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two cyclopentadienyl anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium(2+);cyclopenta-1,3-diene typically involves the reaction of chromium(II) chloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the reduction of chromium(III) chloride with lithium aluminum hydride in tetrahydrofuran, followed by the addition of cyclopenta-1,3-diene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the chromium(II) ion.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. similar methods to those used in laboratory settings can be scaled up, involving the reduction of chromium salts and subsequent coordination with cyclopenta-1,3-diene under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Chromium(2+);cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to chromium(III) complexes.
Reduction: It can be reduced further to chromium(0) species under specific conditions.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other cyclopentadienyl derivatives or phosphine ligands.
Major Products Formed
Oxidation: Chromium(III) complexes with various ligands.
Reduction: Chromium(0) species.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Chromium(2+);cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential interactions with biological molecules, although its use is limited due to toxicity concerns.
Medicine: Limited applications due to toxicity, but studied for potential use in drug delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which chromium(2+);cyclopenta-1,3-diene exerts its effects involves the coordination of the chromium ion with the cyclopenta-1,3-diene ligand. This coordination stabilizes the chromium(II) oxidation state and allows the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the transfer of electrons between the chromium ion and other reactants.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Iron(2+);cyclopenta-1,3-diene, known for its stability and use in various applications.
Nickelocene: Nickel(2+);cyclopenta-1,3-diene, used in catalysis and materials science.
Cobaltocene: Cobalt(2+);cyclopenta-1,3-diene, studied for its magnetic properties and catalytic applications.
Uniqueness
Chromium(2+);cyclopenta-1,3-diene is unique due to the specific properties imparted by the chromium ion, such as its redox behavior and coordination chemistry. These properties make it distinct from other metallocenes and useful in specialized applications.
Properties
Molecular Formula |
C10H2Cr-8 |
|---|---|
Molecular Weight |
174.12 g/mol |
IUPAC Name |
chromium(2+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H.Cr/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI Key |
VWAKWWCGILYTEJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)
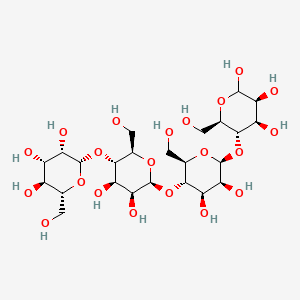
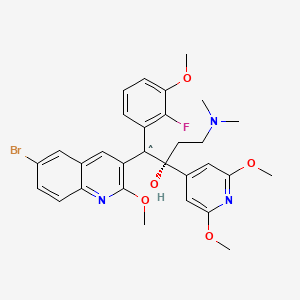
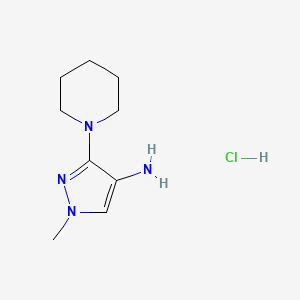
![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
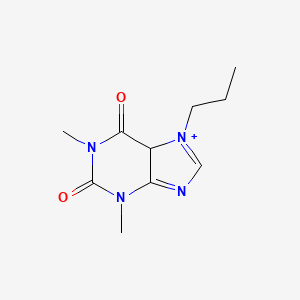
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)
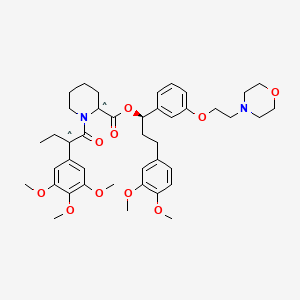
![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)
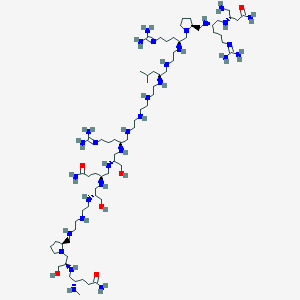
![[1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-](/img/structure/B12350903.png)
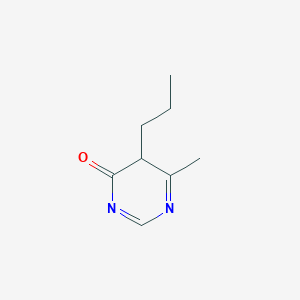
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B12350917.png)
